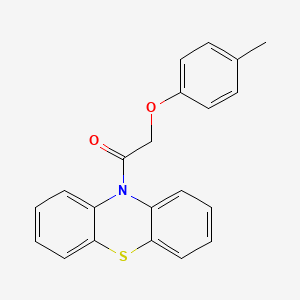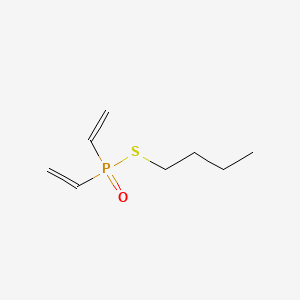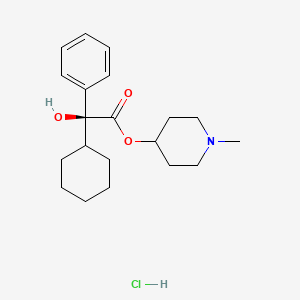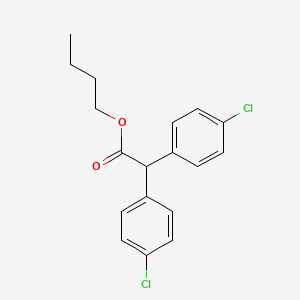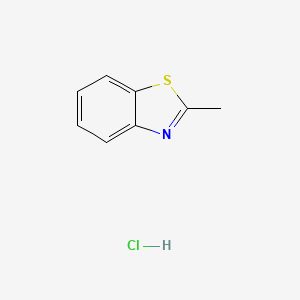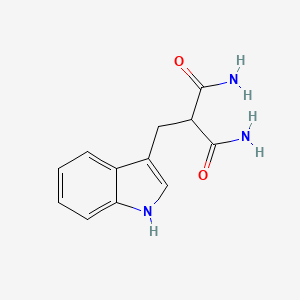![molecular formula C22H14O6 B14656595 1,1'-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] CAS No. 53831-49-5](/img/structure/B14656595.png)
1,1'-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] is a complex organic compound characterized by the presence of two hydroxyphenyl groups attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] typically involves the reaction of 1,3-phenylenediamine with 4-hydroxybenzaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and requires a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions using sodium borohydride can convert the ethanone groups to alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Ethers and esters.
Wissenschaftliche Forschungsanwendungen
1,1’-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1,1’-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] involves its interaction with specific molecular targets. The hydroxyphenyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A: Similar structure but with different substituents.
Bisphenol S: Contains sulfone groups instead of ethanone.
Bisphenol F: Features a different aromatic backbone.
Eigenschaften
CAS-Nummer |
53831-49-5 |
|---|---|
Molekularformel |
C22H14O6 |
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
1-(4-hydroxyphenyl)-2-[3-[2-(4-hydroxyphenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C22H14O6/c23-17-8-4-13(5-9-17)19(25)21(27)15-2-1-3-16(12-15)22(28)20(26)14-6-10-18(24)11-7-14/h1-12,23-24H |
InChI-Schlüssel |
UWQUWQZWCILZTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)C(=O)C2=CC=C(C=C2)O)C(=O)C(=O)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


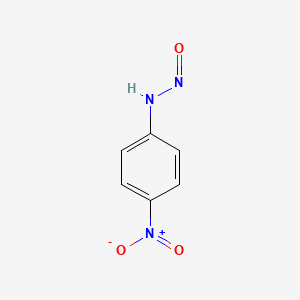
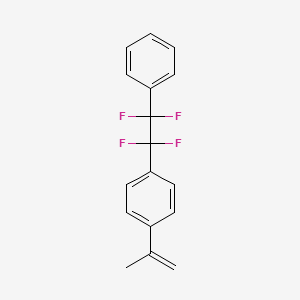
![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)
![N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide](/img/structure/B14656549.png)
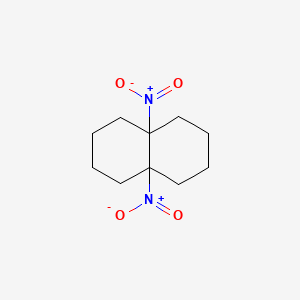
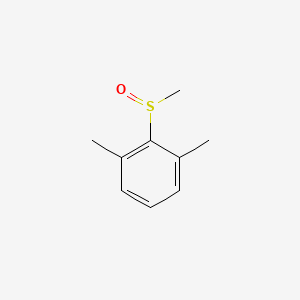
![2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid](/img/structure/B14656567.png)
